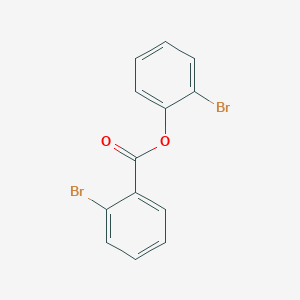

2-Bromophenyl 2-bromobenzoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ground and Excited-State Intramolecular Proton Transfer

A study on 2-(2′-hydroxy-4-bromo-phenyl)iminomethylbenzimidazole, a derivative of 2-bromophenyl 2-bromobenzoate, explores its ground and excited-state properties. The research found that this compound exhibits ground-state keto-enol tautomerism, influenced by the bromo-substituent, which favors the enol form. The absorption spectra of these compounds are solvent-dependent, showing a blue shift from non-polar to polar solvents. Moreover, in protic solvents, the low energy absorption maxima are correlated with the solvent's acidity. The compound's dual emissions in the near UV and visible regions are attributed to the enol form and excited state intramolecular proton transfer (ESIPT) emissions (Al-Ansari, 1997).

Synthesis and Spectroscopic Characterization

Another study focuses on synthesizing and characterizing 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a related compound. This research involved experimental and theoretical methods, including FTIR, NMR, single crystal XRD, and electronic and band gap studies. The compound was characterized using various theoretical models, providing insight into its structural and electronic properties (Diwaker et al., 2015).

Copper-Catalyzed Direct Arylation

The Cu-catalyzed condensations of 2-bromobenzoic acids with β-dicarbonyl anions have been extensively studied. This research offers improved experimental conditions for these reactions, enabling the arylated β-dicarbonyl compounds to be obtained in good to excellent yield. The study also provided a high-yield procedure for preparing homophthalic acids and insight into the probable mechanism of the substitution reaction (Bruggink & Mckillop, 1975).

Bromination and Iodination of Arene-Tethered Diols

Recent research demonstrates the use of aryl bromides, including methyl 2-bromobenzoate, as effective bromination and iodination reagents. This study highlights the functionalization of arene-tethered diols, contributing to the total syntheses of natural products (Yin et al., 2022).

Palladium-Catalyzed Dehydrohalogenation

Research into 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, related to this compound, demonstrates their availability through condensation reactions. These compounds undergo palladium-catalyzed dehydrohalogenation to yield functionalized dibenzo[naphthacenes] (Cheng, Höger & Fenske, 2003).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 2-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial activity

Mode of Action

The exact mode of action of 2-Bromophenyl 2-bromobenzoate is currently unknown due to the lack of specific studies on this compound. Brominated compounds are generally known for their potential antimicrobial properties They may interact with microbial cells, disrupting their normal function and leading to cell death

Biochemical Pathways

Based on the potential antimicrobial activity of similar compounds , it could be hypothesized that this compound might interfere with essential biochemical pathways in microbial cells, such as cell wall synthesis, protein synthesis, or DNA replication

Result of Action

If the compound does exhibit antimicrobial activity as suggested by studies on similar compounds , it could lead to the death of microbial cells, thereby inhibiting the growth of harmful bacteria or fungi

Eigenschaften

IUPAC Name |

(2-bromophenyl) 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCQNFDILREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428900 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161889-88-9 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)